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Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of two lysergamide
derivatives, 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) and 1-propionyl-
d-lysergic acid diethylamide (1P-LSD). The information presented is based on available
experimental data to facilitate a clear understanding of their biotransformation pathways.

Introduction

1cP-MiPLA and 1P-LSD are analogs of lysergic acid diethylamide (LSD) that have emerged as
research chemicals. Understanding their metabolic fate is crucial for interpreting
pharmacological and toxicological data. A significant difference in the available research exists,
with 1P-LSD's metabolism being well-characterized, while data on 1cP-MiPLA remains limited
and largely speculative. This guide summarizes the current knowledge on the metabolism of
both compounds.

Comparative Metabolic Data

The metabolic profiles of 2cP-MiPLA and 1P-LSD show analogous predicted pathways,
primarily involving their roles as prodrugs. However, the extent of experimental validation for
these pathways differs significantly.
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Feature

1cP-MiPLA

1P-LSD

Prodrug Status

Suspected to be a prodrug for
MiPLA.[1][2]

Confirmed prodrug for LSD.[3]
[41[51161[71[8][9]

Primary Metabolic Reaction

Hypothetical N-deacylation to
MiPLA.

Rapid hydrolysis of the
propionyl group to form LSD.

[4105]161[7]

Primary Metabolite

MiPLA (N-methyl-N-
isopropyllysergamide)

(presumed).

LSD (lysergic acid
diethylamide).[4][5][6][7]

Further Metabolites

Unknown.

Metabolites of LSD, including
2-0x0-3-hydroxy-LSD (O-H-
LSD), nor-LSD, and various
hydroxylated forms.[4][10]

Key Enzymes Involved

Not definitively identified; likely

involves carboxylesterases.

Carboxylesterases are
primarily responsible for the
initial hydrolysis to LSD.[11]
Subsequent metabolism of
LSD involves cytochrome
P450 enzymes, particularly
CYP1A2 and CYP3A4.[12][13]
[14][15]

Experimental Evidence

Limited to identification in drug
products; metabolic pathways
have not been reported.[16]
[17])[18]

Extensively studied in vitro
using human liver microsomes
and S9 fractions, and in vivo in
rats and humans.[4][7][9][11]
[12][13][14]

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways and a typical experimental workflow

for studying the in vitro metabolism of these compounds.
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Metabolic Pathway of 1P-LSD
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Hypothetical Metabolic Pathway of 1cP-MiPLA
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In Vitro Metabolism Experimental Workflow
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In Vitro Metabolism Experimental Workflow

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the cited studies for

the metabolic analysis of lysergamides.

In Vitro Metabolism with Human Liver S9 Fractions

This protocol is adapted from studies investigating the metabolism of 1P-LSD and other LSD
analogs.[13][14]

o Preparation of Incubation Mixture:

o Afinal incubation volume of 150 pL is prepared.
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o Pooled human liver S9 fraction (pS9) is used at a concentration of 2 mg microsomal
protein/mL.

o The pS9 is pre-incubated for 10 minutes at 37°C with alamethicin (25 pg/mL).

o The incubation mixture contains 90 mM phosphate buffer (pH 7.4), 2.5 mM MgClz, 2.5 mM
isocitrate, 0.6 mM NADP*, 0.8 U/mL isocitrate dehydrogenase, and 100 U/mL superoxide
dismutase.

o For phase Il metabolism studies, cofactors such as UDP-glucuronic acid (2.5 mM), PAPS
(40 uM), SAM (1.2 mM), DTT (1 mM), and GSH (10 mM) are added.

¢ |nitiation and Termination of Reaction:

o The reaction is initiated by the addition of the substrate (e.g., 1P-LSD) to a final
concentration of 25 pM.

o The mixture is incubated for up to 480 minutes at 37°C.

o The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
o Sample Analysis:

o The terminated reaction mixture is centrifuged to precipitate proteins.

o The supernatant is analyzed by liquid chromatography-high resolution tandem mass
spectrometry (LC-HR-MS/MS) to identify and quantify the parent drug and its metabolites.

In Vivo Metabolism Studies in Humans

This protocol is based on a study investigating the pharmacokinetics of 1P-LSD in human
volunteers.[7][9]

e Drug Administration:

o Volunteers are administered a controlled dose of 1P-LSD (e.g., 100 ug hemitartrate) either
orally or intravenously.
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o Sample Collection:

o Blood and urine samples are collected at predetermined time points following
administration. For instance, serum samples might be collected up to 24 hours post-
administration, and urine samples for up to 80 hours.[7]

e Sample Preparation:

o Serum and urine samples are processed, which may include protein precipitation or solid-
phase extraction to isolate the analytes of interest.

e Analytical Method:

o Afully validated LC-MS/MS method is used for the quantification of 1P-LSD and its
primary metabolite, LSD, in the biological samples.

Analytical Instrumentation and Conditions

The following are typical instrumental parameters used for the analysis of lysergamides and
their metabolites.

e Liquid Chromatography:

[¢]

Column: A C18 or Phenyl-Hexyl column is commonly used for separation.[4]

o Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of
agueous ammonium formate with formic acid and an organic modifier like acetonitrile or
methanol.[4]

o Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.[4]

o Column Temperature: The column is often maintained at a controlled temperature, for
example, 40°C.[3]

e Mass Spectrometry:

o lonization: Electrospray ionization (ESI) in positive mode is generally used.[16]
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o Analysis Mode: High-resolution mass spectrometry (e.g., QTOF-MS) or tandem mass
spectrometry (e.g., QqQ-MS/MS) is used for accurate mass measurements and structural
elucidation of metabolites.[3][16]

Conclusion

The metabolic profile of 1P-LSD is well-established, confirming its role as a prodrug to LSD,
with subsequent metabolism governed by cytochrome P450 enzymes. In stark contrast, the
metabolic fate of 1cP-MiPLA remains largely uninvestigated. It is hypothesized to be a prodrug
for MiPLA, but experimental data to support this and to identify subsequent metabolites are
currently lacking. Further research is imperative to fully characterize the biotransformation of
1cP-MiPLA to enable a comprehensive understanding of its pharmacological and toxicological
properties. This knowledge gap is a critical consideration for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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